molecular formula C13H17ClN2O B11859204 N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide CAS No. 1049977-03-8

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide

Cat. No.: B11859204
CAS No.: 1049977-03-8
M. Wt: 252.74 g/mol
InChI Key: JZSISZNPZYIJQC-UHFFFAOYSA-N
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Description

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is an organic compound that features a cyclopentyl ring attached to an aminomethyl group, which is further connected to a 4-chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydrazine hydrate and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield corresponding amides or nitriles, while coupling reactions can produce various substituted aromatic compounds.

Scientific Research Applications

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the chlorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is unique due to the combination of its cyclopentyl and chlorobenzamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group linked to an aminomethyl moiety and a 4-chlorobenzamide structure. This unique configuration may contribute to its biological activity, particularly in modulating various biochemical pathways.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to act as reversible inhibitors of monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine, potentially benefiting conditions like Parkinson's disease .
  • Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against a range of pathogens, indicating a potential role in antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
MAO-B InhibitionReversible inhibition observed with competitive kinetics
Antimicrobial EfficacyActive against ESKAPE pathogens; targets cell membrane
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: MAO-B Inhibition

A study conducted by Al-Salem et al. (2015) synthesized various analogues of N-(2-aminoethyl)-4-chlorobenzamide, showing that these compounds are competitive, time-dependent inhibitors of MAO-B. The study concluded that structural modifications significantly affect the potency and selectivity of these inhibitors, suggesting that similar modifications could enhance the efficacy of this compound .

Case Study 2: Antimicrobial Properties

Research highlighted by the thesis on unconventional antibiotic strategies indicates that compounds targeting bacterial membranes can lead to significant bacterial cell death. The study utilized electron microscopy to observe morphological changes in treated bacteria, supporting the hypothesis that these compounds disrupt cellular integrity .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives. Findings suggest that the presence of specific substituents on the benzene ring and variations in the amine structure can dramatically influence biological activity. For instance, chlorination at the para position enhances antimicrobial efficacy while maintaining low cytotoxicity levels .

Properties

CAS No.

1049977-03-8

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-4-chlorobenzamide

InChI

InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)12(17)16-13(9-15)7-1-2-8-13/h3-6H,1-2,7-9,15H2,(H,16,17)

InChI Key

JZSISZNPZYIJQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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